(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid properties
(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid properties
An In-depth Technical Guide to (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid
Introduction
(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry and pharmaceutical development. Its constrained cyclopentane scaffold and the presence of the tert-butyloxycarbonyl (Boc) protecting group make it a valuable component for creating structurally complex and biologically active molecules. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The chemical and physical properties of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.
Table 1: Chemical Identifiers and General Data
| Property | Value | Reference |
| IUPAC Name | (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid | |
| CAS Number | 137170-89-9 | [1] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1][2][3] |
| Molecular Weight | 229.27 g/mol | [1][2][3] |
| Appearance | White powder/solid | [4][5] |
| Purity | ≥97% | [1][2] |
| Storage Conditions | Room temperature, dry; or 2-8°C | [1][3] |
Table 2: Computed and Predicted Physical Properties
| Property | Value | Reference |
| Boiling Point | 382.5 ± 31.0 °C (Predicted) | [3] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 4.53 ± 0.40 (Predicted) | [3] |
Applications in Research and Development
(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid is a versatile reagent with significant applications in medicinal chemistry and drug discovery.
-
Peptide and Peptidomimetic Synthesis : It is widely utilized as a key intermediate in the synthesis of peptides and peptidomimetics. The Boc protecting group allows for controlled and selective reactivity during peptide coupling reactions, making it highly valuable in solid-phase peptide synthesis (SPPS).[1]
-
Pharmaceutical Development : This compound serves as an essential building block for constructing complex molecules in the development of novel pharmaceuticals.[1][4] The constrained cyclopentane ring system is often incorporated into drug candidates to enhance stability, bioavailability, and to confer specific conformational properties.
-
Chiral Building Block : As a chiral molecule, it is employed in organic synthesis to create complex targets with specific stereochemistry, which is a critical aspect of modern drug design.[6]
Logical Workflow: From Building Block to Application
The following diagram illustrates the role of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid as a foundational building block in the synthesis of more complex molecules like peptides and drug candidates.
Caption: Logical flow from precursors to the title compound and its applications.
Experimental Protocols
Synthesis Protocol: A Representative Method
While a specific, detailed synthesis for (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid is proprietary to manufacturers, a general, illustrative two-step procedure starting from the corresponding amino acid hydrochloride is outlined below. This is based on standard organic chemistry techniques.
Step 1: Free Amine Generation from Hydrochloride Salt The commercially available amino acid hydrochloride salt is neutralized to yield the free amino acid.
-
Dissolve (1S,2R)-2-aminocyclopentanecarboxylic acid hydrochloride in a suitable aqueous solvent (e.g., a mixture of diethyl ether and water).
-
Cool the solution in an ice bath.
-
Slowly add an aqueous base solution (e.g., potassium carbonate) while stirring until the pH of the aqueous layer is basic (pH 9-10).
-
Separate the organic layer. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure to yield the free amine.[7]
Step 2: Boc Protection of the Amino Acid The free amino acid is then protected with a Boc group.
-
Dissolve the free (1S,2R)-2-aminocyclopentanecarboxylic acid in a mixture of a suitable organic solvent (like dioxane or THF) and water.
-
Add a base, such as sodium hydroxide, to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature for several hours or overnight.
-
After the reaction is complete (monitored by TLC), acidify the mixture with a weak acid (e.g., citric acid solution) to pH ~3.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the final product, (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid.
Safety and Handling
Based on available Safety Data Sheets (SDS), (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid requires careful handling.
-
Hazards : The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10]
-
Precautions for Safe Handling :
-
Avoid contact with skin, eyes, and clothing.[8]
-
Use only in a well-ventilated area or outdoors.[11]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][9]
-
Wash hands and any exposed skin thoroughly after handling.[12]
-
Do not eat, drink, or smoke when using this product.[11]
-
-
First Aid Measures :
-
If on Skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.[8][12]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8][9]
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
Peptide Coupling Workflow
The diagram below outlines a typical experimental workflow for using (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid in a peptide coupling reaction, a primary application of this compound.
Caption: A standard workflow for solid-phase peptide synthesis using the title compound.
Conclusion
(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid is a high-value chemical intermediate with significant utility in the fields of peptide chemistry and pharmaceutical sciences. Its defined stereochemistry and the presence of the Boc protecting group provide chemists with a reliable tool for the synthesis of complex, chiral molecules. Proper understanding of its physical properties, safe handling procedures, and experimental applications is essential for its effective use in a research and development setting.
References
- 1. (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid [myskinrecipes.com]
- 2. (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]
- 3. (1S,2R)-Boc-2-amino-1-cyclopentanecarboxylic acid | 245115-25-7 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chimchem.com [chimchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aksci.com [aksci.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. (1R,2R)-2-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid | C11H19NO4 | CID 1268161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
